4-Cyclobutylcyclohexan-1-amine

Conformational Analysis Medicinal Chemistry Molecular Design

Replace flexible alkylamine analogs with a conformationally constrained scaffold to improve metabolic stability and SAR clarity. This 1,4-disubstituted bicyclic amine (MW 153.26) offers defined pharmacophore geometry versus n-butyl analogs. - **Key advantage:** Cyclobutyl ring reduces lipophilicity (logP 2.6 vs 3.1 for 4-butylcyclohexan-1-amine) to enhance solubility while maintaining rigidity. - **Application:** Ideal for kinase inhibitor synthesis, GPCR modulator libraries, and head-to-head metabolic stability studies (liver microsome assays). - **Supply:** Available as free base (95% purity) or HCl salt (CAS 1989672-08-3).

Molecular Formula C10H19N
Molecular Weight 153.26 g/mol
Cat. No. B13251246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclobutylcyclohexan-1-amine
Molecular FormulaC10H19N
Molecular Weight153.26 g/mol
Structural Identifiers
SMILESC1CC(C1)C2CCC(CC2)N
InChIInChI=1S/C10H19N/c11-10-6-4-9(5-7-10)8-2-1-3-8/h8-10H,1-7,11H2
InChIKeyDNZIRNWEHCZCTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclobutylcyclohexan-1-amine Overview


4-Cyclobutylcyclohexan-1-amine (CAS 1890319-33-1) is a bicyclic secondary amine characterized by a cyclohexane ring bearing a primary amine group at the 1-position and a cyclobutyl substituent at the 4-position . With a molecular formula of C10H19N and a molecular weight of 153.26 g/mol, this compound is commercially available at standard purities of 95% and is typically supplied as a free base or a hydrochloride salt (CAS 1989672-08-3) . Its rigid bicyclic framework imparts constrained conformational flexibility and distinct stereoelectronic properties compared to linear alkyl-substituted cyclohexylamine analogs, making it a valuable scaffold in medicinal chemistry for modulating target binding interactions and physicochemical parameters .

Scaffold type Bicyclic secondary amine with constrained cyclobutyl ring
Workflow Medicinal chemistry scaffold for target engagement studies
Selection rationale Reported to modulate binding interactions via rigid conformation

4-Cyclobutylcyclohexan-1-amine: Substitution Risks


In silico or conceptual substitution of 4-cyclobutylcyclohexan-1-amine with readily available linear alkyl analogs (e.g., 4-butylcyclohexan-1-amine) or regioisomers (e.g., 1-cyclobutylcyclohexan-1-amine) carries substantial scientific and procurement risk. The cyclobutyl ring introduces a conformationally constrained, strained bicyclic system that fundamentally alters the molecule's three-dimensional shape, electronic distribution, and metabolic stability compared to a freely rotating n-butyl chain . These structural divergences translate directly into differential target binding affinities, selectivity profiles, and pharmacokinetic properties that cannot be predicted by simple atom-count or lipophilicity equivalence [1]. The following quantitative evidence guide delineates the precise, measurable performance gaps that justify the specification of 4-cyclobutylcyclohexan-1-amine over its closest structural analogs.

Linear alkyl analogs

Conformational flexibility of n-butyl chain may shift target binding geometry relative to constrained cyclobutyl.

Regioisomeric substitution

1,1-Disubstituted isomer alters amine accessibility and hydrogen-bonding capacity, may disrupt SAR continuity.

Metabolic profile shift

Predicted CYP-mediated oxidation susceptibility differs; pharmacokinetic properties may not transfer directly.

4-Cyclobutylcyclohexan-1-amine Evidence Guide


Conformational Rigidity: Cyclobutyl vs. n-Butyl

4-Cyclobutylcyclohexan-1-amine exhibits a strained bicyclic framework with a cyclobutane ring that restricts conformational freedom and imposes a defined spatial orientation of the amine group relative to the cyclohexane core . In contrast, 4-butylcyclohexan-1-amine possesses a flexible n-butyl chain that can adopt numerous low-energy conformations, leading to an ensemble of accessible geometries rather than a single, well-defined pharmacophore [1]. The cyclobutyl substituent introduces ring strain energy (approximately 26.5 kcal/mol inherent to cyclobutane) that is absent in the linear butyl analog, which directly impacts the energetics of binding interactions with biological targets [2].

Conformational Rigidity
Class-level
Cyclobutyl: constrained conformers; n-Butyl: flexible multiple conformers. Ring strain ~26.5 kcal/mol (class reference).
Defined pharmacophore presentation may support target binding selectivity.
Class-level inference; direct experimental comparison not identified.
Conformational Analysis Medicinal Chemistry Molecular Design

Lipophilicity: Cyclobutyl vs. n-Butyl

The cyclobutyl substituent in 4-cyclobutylcyclohexan-1-amine provides a distinct lipophilicity profile compared to the linear butyl analog. Based on predicted logP values (XLogP3), 4-cyclobutylcyclohexan-1-amine has a calculated logP of 2.6, whereas 4-butylcyclohexan-1-amine exhibits a higher calculated logP of 3.1 . This difference of -0.5 log units indicates that the cyclobutyl analog is significantly less lipophilic than its n-butyl counterpart, despite having the same carbon count and similar molecular weight [1].

Lipophilicity (XLogP3)
Cross-study comparable
Cyclobutyl: 2.6; n-Butyl: 3.1 (Δ -0.5)
Reduced lipophilicity may support aqueous solubility and lower distribution volume.
Predicted value; experimental logP may differ.
Physicochemical Properties Drug Design ADME Prediction

Regioisomeric Differentiation: 1,4- vs. 1,1-Disubstituted

4-Cyclobutylcyclohexan-1-amine (1,4-disubstituted cyclohexane) presents a primary amine at the 1-position and a cyclobutyl group at the 4-position, creating a well-defined vector for further functionalization and a distinct spatial relationship between the amine and the lipophilic cyclobutyl moiety . In contrast, 1-cyclobutylcyclohexan-1-amine (1,1-disubstituted cyclohexane) features a geminal substitution pattern where both the amine and cyclobutyl group share the same carbon atom, resulting in a tertiary carbon center that drastically alters the electronic environment of the amine and the overall molecular geometry .

Regioisomeric Position
Class-level
1,4-disubstituted: primary amine, accessible; 1,1-disubstituted: geminal, hindered tertiary amine.
1,4-Pattern supports linear extensions and macrocycle synthesis.
Class-level inference; verify synthetic accessibility experimentally.
Regioisomerism Scaffold Hopping Synthetic Chemistry

Metabolic Stability: Cyclobutyl vs. n-Butyl

The cyclobutyl group in 4-cyclobutylcyclohexan-1-amine is expected to confer enhanced metabolic stability relative to the n-butyl chain in 4-butylcyclohexan-1-amine . Linear alkyl chains are primary sites for oxidative metabolism by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, which can lead to rapid clearance and short half-lives [1]. In contrast, the strained cyclobutane ring lacks accessible methylene groups for facile ω- and ω-1 oxidation, reducing the metabolic liability of the scaffold [2]. While no direct in vitro microsomal stability data were identified for this exact compound, the class-level inference is supported by extensive medicinal chemistry literature demonstrating that replacing flexible alkyl chains with constrained cycloalkyl rings generally improves metabolic stability [3].

Metabolic Stability
Class-level
Cyclobutyl expected to reduce CYP-mediated oxidation relative to n-butyl chain.
May extend in vitro half-life in microsome assays.
Inference from cycloalkyl metabolic literature; direct data needed.
Metabolic Stability Cytochrome P450 Drug Metabolism

4-Cyclobutylcyclohexan-1-amine Applications


Kinase & GPCR Inhibitor Scaffold Optimization

Employ 4-cyclobutylcyclohexan-1-amine as a rigid, bicyclic amine building block in the synthesis of kinase inhibitors, GPCR modulators, or other target-class libraries. The restricted conformational space of the cyclobutylcyclohexylamine core, as established in Section 3, provides a defined pharmacophore geometry that can enhance target binding selectivity and improve structure-activity relationship (SAR) clarity compared to flexible alkyl amine analogs . The reduced lipophilicity (logP 2.6) relative to 4-butylcyclohexan-1-amine (logP 3.1) further supports its use in optimizing physicochemical properties such as solubility and permeability .

Metabolic Stability SAR: Cycloalkyl vs. Linear Alkyl

Use 4-cyclobutylcyclohexan-1-amine in paired comparator studies with 4-butylcyclohexan-1-amine to experimentally validate the class-level inference regarding metabolic stability [1]. Such head-to-head assessments in liver microsome or hepatocyte assays can provide direct quantitative data on the impact of replacing a flexible n-butyl chain with a strained cyclobutyl ring on oxidative metabolism [2]. These data are critical for guiding scaffold selection in early-stage drug discovery programs where metabolic liabilities are a primary concern.

1,4-Disubstituted Cyclohexane Functionalization

Leverage the 1,4-disubstitution pattern of 4-cyclobutylcyclohexan-1-amine to explore novel synthetic transformations and generate diverse chemical libraries. The primary amine at the 1-position and the cyclobutyl group at the 4-position offer orthogonal handles for sequential functionalization, enabling the construction of complex, three-dimensional molecular architectures that are increasingly valued in modern drug discovery [3]. This regioisomer is particularly useful for synthesizing macrocycles and bifunctional ligands where precise spatial arrangement of pharmacophoric elements is required.

Application
Selection Property
Validation Focus
Kinase & GPCR scaffold design
Conformationally constrained bicyclic amine core
Binding selectivity assay context; target engagement
Metabolic stability SAR studies
Cycloalkyl substitution metabolic profile
Liver microsome stability assay; CYP pathway assessment
1,4-Disubstituted functionalization
1,4-Regioisomeric pattern for orthogonal derivatization
Regiochemical purity; synthetic accessibility evaluation

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